molecular formula C14H15NO4 B2816435 [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid CAS No. 332849-47-5

[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

Cat. No.: B2816435
CAS No.: 332849-47-5
M. Wt: 261.277
InChI Key: PVQBMRARXZDVQT-UHFFFAOYSA-N
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Description

[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid: is an organic compound that belongs to the class of pyrrolidine derivatives This compound features a pyrrolidine ring substituted with a 4-methylbenzyl group and an acetic acid moiety

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds can undergo suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

For instance, indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that they may have a broad range of molecular and cellular effects .

Action Environment

The action environment of [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is relevant to the compound , is known to be influenced by the reaction conditions, including the choice of solvent, the temperature, and the presence of a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds.

    Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-methylbenzyl halide under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylbenzyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of alcohol derivatives of the pyrrolidine ring.

    Substitution: Formation of acyl halides or amides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions due to its unique structural features.

Medicine:

    Drug Development: The compound’s structural properties make it a candidate for drug development, particularly in designing inhibitors for specific biological targets.

    Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound can provide insights into its potential therapeutic uses.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may find applications in the formulation of agrochemicals, such as herbicides or pesticides.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The unique combination of a pyrrolidine ring with a 4-methylbenzyl group and an acetic acid moiety sets [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid apart from similar compounds.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-2-4-10(5-3-9)6-11-7-12(16)15(14(11)19)8-13(17)18/h2-5,11H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBMRARXZDVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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